2,3-Dibromo-2-methylpropionic acid

描述

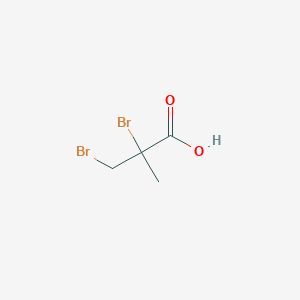

2,3-Dibromo-2-methylpropionic acid is an organic compound with the molecular formula C4H6Br2O2. It is a derivative of propionic acid, where two bromine atoms are substituted at the 2 and 3 positions, and a methyl group is attached to the second carbon. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-2-methylpropionic acid can be synthesized through the bromination of 2-methylpropionic acid. The reaction typically involves the addition of bromine (Br2) to 2-methylpropionic acid in the presence of a catalyst or under specific conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with controlled temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The compound can be reduced to form 2-methylpropionic acid by using reducing agents like zinc and hydrochloric acid.

Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form higher oxidation state products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral media.

Major Products Formed:

Substitution: Formation of 2-methylpropionic acid derivatives.

Reduction: 2-Methylpropionic acid.

Oxidation: Higher oxidation state products depending on the conditions used.

科学研究应用

Synthesis of 2,3-Dibromo-2-methylpropanoic Acid

2,3-Dibromo-2-methylpropanoic acid is a synthetic intermediate of beta-lactam antibiotics . A synthetic method for producing 2,3-dibromo-2-methylpropanoic acid involves methacrylic acid and bromine as raw materials .

The general procedure involves these steps :

- Add bromine to an aqueous solution of methacrylic acid . The mass ratio of methacrylic acid to water can be between 1:1 and 1:8 . The molar ratio of methacrylic acid to bromine should be 1:1 to 1:3 . The bromine can be added by dripping it into the methacrylic acid aqueous solution at a rate of 2.4 to 7.5g per minute .

- React the mixture for 1 to 5 hours at a temperature between 50 and 100°C to obtain a crude product solution of 2,3-dibromo-2-methylpropanoic acid . A reaction time of 1 to 2 hours at a temperature of 90 to 100°C is also effective .

- Cool the crude product solution to allow crystallization, then filter to separate the mother liquor from the solid .

- Wash the solid 2 to 3 times with cold water and dry to obtain 2,3-dibromo-2-methylpropanoic acid . The resulting solid is yellow .

In this process, the mother liquor can be recycled for use as bromine in subsequent reactions without additional treatment . Using water as a solvent avoids harm to the environment, and the process can achieve high yields, potentially reaching up to 99% .

作用机制

The mechanism of action of 2,3-dibromo-2-methylpropionic acid involves its reactivity with nucleophiles and electrophiles due to the presence of bromine atoms. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

2,3-Dibromopropionic Acid: Similar in structure but lacks the methyl group at the second carbon.

2-Bromo-2-methylpropionic Acid: Contains only one bromine atom at the second carbon.

2,3-Dichloro-2-methylpropionic Acid: Similar structure but with chlorine atoms instead of bromine

Uniqueness: 2,3-Dibromo-2-methylpropionic acid is unique due to the presence of two bromine atoms and a methyl group, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and industrial processes .

生物活性

2,3-Dibromo-2-methylpropionic acid (DBMPA) is a brominated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 245.897 g/mol

- Density : 2.1 g/cm³

- Boiling Point : 265.8 °C at 760 mmHg

- CAS Number : 33673-74-4

Synthesis of this compound

DBMPA can be synthesized through a bromination reaction involving methacrylic acid and bromine under controlled conditions. The process typically yields high purity and is environmentally friendly due to the use of aqueous solvents:

- Reaction Conditions :

Antimicrobial Properties

DBMPA has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that the compound exhibits significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that DBMPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Interaction with Nucleic Acids

The compound's interaction with DNA has been a focal point in understanding its biological activity. Spectroscopic methods have shown that DBMPA can bind to calf thymus DNA, potentially disrupting normal DNA function.

- Mechanism of Action :

Toxicological Considerations

While DBMPA shows promise in various applications, its toxicity profile must be carefully evaluated. Studies indicate that brominated compounds can exhibit cytotoxic effects at certain concentrations.

- Toxicity Assessment :

Pharmaceutical Development

Due to its biological activity, DBMPA may serve as a lead compound in the development of new antimicrobial agents or as an intermediate in synthesizing more complex pharmaceuticals.

Agricultural Use

The compound's antifungal properties indicate potential applications in agriculture as a biopesticide or fungicide, contributing to sustainable farming practices by reducing reliance on synthetic chemicals .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dibromo-2-methylpropionic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 2-methylpropionic acid using brominating agents like bromine (Br₂) or HBr in the presence of a catalyst (e.g., PBr₃). Key parameters include:

- Temperature control (40–60°C) to minimize side reactions.

- Stoichiometric excess of bromine to ensure complete di-substitution.

- Purification via recrystallization using ethanol/water mixtures, guided by its melting point range (44–47°C for analogous brominated propionic acids) .

Table 1 : Example Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Bromine Equivalents | 2.2–2.5 eq |

| Solvent | Dichloromethane |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Identify bromine substitution patterns via H and C NMR. Br atoms induce deshielding; coupling constants help confirm stereochemistry.

- X-ray Crystallography : Resolve molecular geometry and confirm bromine positions. Use SHELXL for refinement .

- Elemental Analysis : Verify C, H, Br, and O content (expected Br ~65.0% for C₄H₆Br₂O₂) .

Table 2 : Key Characterization Data

| Technique | Expected Outcome |

|---|---|

| H NMR (CDCl₃) | δ 1.6 (s, 3H, CH₃), δ 4.1 (s, 2H, CH₂Br) |

| Melting Point | 44–47°C (analogous compounds) |

Q. What safety protocols are essential for handling brominated carboxylic acids in the lab?

- Methodological Answer :

- Use fume hoods and sealed reaction systems to avoid inhalation/contact.

- Monitor air quality via personal sampling (OSHA 29 CFR 1910.1020 compliance) .

- In case of exposure, consult occupational health specialists for medical evaluation, as no specific antidote exists .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Collect high-resolution data (e.g., using a Bruker SMART APEX diffractometer with Mo Kα radiation).

- Refine structures via SHELXL, addressing twinning or disorder using the TWIN and DELU commands .

Table 3 : Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | Orthorhombic, Pbca |

| Unit Cell (Å) | a=7.0278, b=9.7105 |

| R-factor | 0.025 |

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).

- Re-examine sample purity: recrystallize or chromatograph to remove impurities affecting NMR shifts.

- For crystallographic outliers, check for dynamic disorder using temperature-dependent XRD .

Q. What strategies are effective for analyzing stereochemical outcomes in brominated propionic acid derivatives?

- Methodological Answer :

- Use chiral chromatography (e.g., HPLC with Chiralpak® columns) to separate enantiomers.

- Determine absolute configuration via anomalous scattering in XRD (SHELXL’s HKLF 4 format) .

- Compare experimental optical rotation with computational predictions (e.g., DFT calculations).

属性

IUPAC Name |

2,3-dibromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLMYDTNVHCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388529 | |

| Record name | 2,3-dibromo-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33673-74-4 | |

| Record name | 2,3-dibromo-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromoisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。